molecular formula C22H16ClN3O2S2 B2411035 4-Chloro-N-[2-(pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide CAS No. 431999-01-8

4-Chloro-N-[2-(pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide

Cat. No. B2411035
CAS RN: 431999-01-8
M. Wt: 453.96
InChI Key: YUSYZMOUGDECMP-UHFFFAOYSA-N
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Description

4-Chloro-N-[2-(pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide, also known as CPASB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Hyperpolarizability and Hyper-Rayleigh Scattering

The first hyperpolarizability (β) of similar compounds to 4-Chloro-N-[2-(pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide has been evaluated. These assessments include ab initio and semiempirical calculations for isolated molecules in solution, revealing significant β values. Such studies highlight the potential application in materials chemistry due to the electric field-induced second harmonic generation (SHG) properties of these compounds (Kucharski, Janik, & Kaatz, 1999).

Synthesis and Antibacterial Activities

Research on structurally related compounds demonstrates the synthesis process and confirms their structure through various spectral analyses. These compounds exhibit notable antibacterial activities, indicating potential applications in developing new antimicrobial agents (Parajapati & Goswami, 2016).

Inhibitors of Carbonic Anhydrases

Studies on derivatives of [(2-pyrimidinylthio)acetyl]benzenesulfonamides, closely related to the queried compound, have shown their potential as inhibitors of human carbonic anhydrases. These findings are significant in the development of inhibitors targeting cancer-related isozymes, indicating possible applications in anticancer therapies (Matulis et al., 2012, 2013).

Antimicrobial and Antifungal Activities

Some derivatives of this compound have been explored for their antimicrobial and antifungal properties. These studies demonstrate the compound's potential in addressing microbial resistance issues (Ranganatha et al., 2018).

Quantum Chemical Calculations and Molecular Structure

Investigations into the molecular structure and quantum chemical properties of similar sulfonamide compounds provide insights into their stability, electronic structures, and potential biological activities. Such studies are essential in understanding the molecular interactions and properties critical for various scientific applications (Mansour & Ghani, 2013).

properties

IUPAC Name

4-chloro-N-(2-pyrimidin-2-ylsulfanyl-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O2S2/c23-15-8-10-16(11-9-15)30(27,28)26-20-17-6-1-4-14-5-2-7-18(19(14)17)21(20)29-22-24-12-3-13-25-22/h1-13,20-21,26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSYZMOUGDECMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(C(C3=CC=C2)SC4=NC=CC=N4)NS(=O)(=O)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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